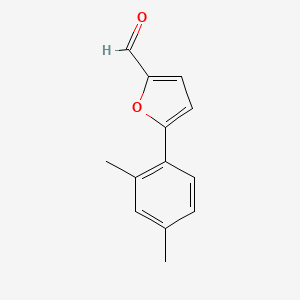

5-(2,4-Dimethylphenyl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

5-(2,4-dimethylphenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C13H12O2/c1-9-3-5-12(10(2)7-9)13-6-4-11(8-14)15-13/h3-8H,1-2H3 |

InChI Key |

KBGIMHAZFDTCDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)C |

Origin of Product |

United States |

Preparation Methods

Bromination of Furan-2-Carbaldehyde

A prerequisite for this route is 5-bromofuran-2-carbaldehyde. Electrophilic bromination of furan-2-carbaldehyde using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C selectively substitutes the C5 position due to the aldehyde’s meta-directing effect. Yields of 60–75% are typical for similar systems, though dimethylphenyl substitution’s impact on reactivity is undocumented.

Palladium-Catalyzed Coupling

5-Bromofuran-2-carbaldehyde reacts with 2,4-dimethylphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water 3:1). While this method achieves ~80% yields for 5-aryl furans, the commercial unavailability of 5-bromofuran-2-carbaldehyde necessitates in situ preparation, complicating scalability.

| Parameter | Diazonium Coupling | Suzuki Coupling |

|---|---|---|

| Starting Material | Readily available | Requires synthesis |

| Reaction Time | 2–3 h | 6–8 h |

| Yield (Analogous) | 70–83% | 75–80% |

| Purification Complexity | Moderate | High |

Friedel-Crafts Acylation Considerations

Though furans are electron-rich, direct Friedel-Crafts acylation at C5 is hindered by the aldehyde’s deactivating effect. Alternative approaches, such as formylating pre-functionalized 5-(2,4-dimethylphenyl)furan via Vilsmeier-Haack conditions (POCl₃/DMF), face regioselectivity challenges. Computational studies suggest the aldehyde group directs electrophiles to C5, but experimental validation is lacking.

Photocatalytic and Copper-Mediated Methods

Copper-Catalyzed Photoreactions

Photochemical activation, as demonstrated for furan-2-carbaldehyde derivatives, employs CuCl₂ and cesium acetate (CsOAc) under 365–600 nm light. This method avoids high temperatures, favoring thermolabile substrates. For 5-(2,4-Dimethylphenyl)furan-2-carbaldehyde, irradiating a mixture of furan-2-carbaldehyde, 2,4-dimethylphenyl iodide, and CuCl₂ in ethanol could enable C–H arylation, though no literature precedents exist.

Oxidative Coupling

Vanadium-catalyzed oxidation of HMF derivatives is irrelevant for this substrate, but cerium(IV)-mediated coupling of furans with toluenes may offer indirect pathways. Further research is needed to assess feasibility.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The diazonium salt method outperforms cross-coupling in scalability due to fewer synthetic steps and lower catalyst costs. However, Suzuki coupling provides superior regioselectivity if 5-bromofuran-2-carbaldehyde is accessible.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups

Major Products Formed

Oxidation: 5-(2,4-Dimethylphenyl)furan-2-carboxylic acid

Reduction: 5-(2,4-Dimethylphenyl)furan-2-methanol

Substitution: Various substituted furan derivatives depending on the electrophile used

Scientific Research Applications

Organic Synthesis

Reactivity and Derivative Synthesis

5-(2,4-Dimethylphenyl)furan-2-carbaldehyde serves as an important starting material for synthesizing various organic compounds. Its reactivity allows it to participate in condensation reactions, leading to the formation of more complex structures. For instance, it can undergo reactions to yield substituted furan derivatives or oxazolones, which are valuable in pharmaceutical development .

Case Study: Microwave-Assisted Reactions

Research has demonstrated that microwave irradiation can enhance the efficiency of reactions involving furan derivatives. In a study comparing classical methods with microwave-assisted synthesis, the latter significantly reduced reaction times while maintaining comparable yields. This method is particularly useful for synthesizing compounds like 2-phenyl-4-(furan-2-yl)methylene-1,3-oxazol-5(4H)-ones from furan-2-carbaldehyde derivatives .

Medicinal Chemistry

Antimicrobial Activity

Compounds derived from furan-2-carbaldehyde, including those related to this compound, have shown promising antimicrobial properties. Research indicates that certain derivatives exhibit activity against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .

Case Study: Drug Development

A notable application is the synthesis of hydrazine derivatives from furan-based compounds that have been identified as inhibitors of SARS-CoV-2 main protease (Mpro). These compounds demonstrated significant inhibitory activity with low cytotoxicity, indicating their potential as therapeutic agents against COVID-19 .

Materials Science

Biobased Materials

The integration of furan derivatives into biobased materials has gained traction due to their renewable nature. For example, furan-based dicarboxylic acids derived from furan compounds are being explored as substitutes for traditional petrochemical-derived materials in the production of bio-based resins and polymers. These materials exhibit favorable properties such as lower viscosity and improved thermal stability compared to their conventional counterparts .

Case Study: Furan-Based Resins

Research on furan-based dimethacrylates has shown that these materials can be synthesized with controlled configurations to influence their properties. The resulting resins have applications in coatings and adhesives, showcasing the versatility of furan derivatives in material science .

Summary Table: Applications of this compound

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of oxazolones | Enhanced yields using microwave-assisted methods |

| Medicinal Chemistry | Antimicrobial agents | Effective against Candida albicans and others |

| COVID-19 therapeutic agents | Low cytotoxicity with significant inhibitory effects | |

| Materials Science | Biobased resins | Improved properties compared to petrochemical alternatives |

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the furan-2-carbaldehyde core but differ in the substituent at the 5-position:

Substituent Impact :

- Electron-withdrawing groups (e.g., nitro, halogens) enhance electrophilicity at the aldehyde group, improving reactivity in condensations .

Thermodynamic Properties

Comparative data for nitrophenyl derivatives (Table 1) highlight substituent effects on stability:

Key Observations :

- Nitro-substituted derivatives exhibit higher combustion enthalpies (∆cH°) due to the energy released from nitro group decomposition.

- The 2-methyl-4-nitrophenyl analog shows reduced sublimation enthalpy compared to the 4-nitrophenyl derivative, indicating lower crystalline stability .

- Implication for 2,4-Dimethylphenyl analog : Methyl groups likely lower melting points and increase volatility compared to nitro derivatives.

Comparison :

- The main compound (2,4-dimethylphenyl analog) is likely synthesized via similar Pd-catalyzed cross-coupling or substitution reactions, given the prevalence of these methods for aryl-furan derivatives .

- Electron-rich aryl groups (e.g., 2,4-dimethylphenyl) may require milder conditions compared to electron-deficient substrates (e.g., nitrophenyl).

Biological Activity

5-(2,4-Dimethylphenyl)furan-2-carbaldehyde is an organic compound notable for its unique structure, which includes a furan ring and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H12O. The presence of both the furan ring and the aldehyde group contributes to its reactivity and biological interactions. The dimethylphenyl substituent enhances its electrophilic character, making it a subject of interest for various biological studies.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties . Studies suggest that compounds with similar structures can interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. For instance, derivatives of furan have shown significant cytotoxic effects against various cancer cell lines .

A comparative analysis of related compounds reveals varying degrees of anticancer activity:

| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | MDA-MB-231 (breast) | Induction of apoptosis |

| 5-Phenylfuran-2-carbaldehyde | TBD | A549 (lung) | Cell cycle arrest |

| 5-(3-Nitrophenyl)furan-2-carbaldehyde | TBD | HeLa (cervical) | Caspase activation |

The specific IC50 values for this compound are yet to be determined in published studies, indicating a need for further investigation into its precise efficacy against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity . Studies show that furan derivatives can effectively inhibit the growth of various pathogens, including bacteria and fungi. For example, furan-based compounds have been reported to exhibit antimicrobial effects against Staphylococcus aureus and Candida albicans at concentrations as low as 64 µg/mL .

The following table summarizes the antimicrobial activity observed in related furan compounds:

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 5-Hydroxymethylfurfural | Candida albicans | 64 µg/mL |

| 5-Bromophenylfuran-2-carbaldehyde | Escherichia coli | TBD |

The biological activities of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The aldehyde group may react with nucleophilic sites on proteins or DNA, leading to cellular damage or apoptosis.

- Cell Cycle Regulation : Similar compounds have been shown to modulate cell cycle checkpoints, potentially leading to cell death in rapidly dividing cancer cells.

- Antibacterial Mechanisms : The ability to disrupt bacterial cell walls or inhibit essential enzymatic functions has been noted in studies involving furan derivatives.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of furan compounds to enhance their biological activity. For instance, research has explored the synthesis of various aryl-substituted furan derivatives and their subsequent evaluation for anticancer and antimicrobial properties. These studies often utilize advanced techniques such as molecular docking to predict binding affinities with target proteins involved in cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2,4-Dimethylphenyl)furan-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves formylation of a substituted furan precursor. For analogous compounds, the Vilsmeier-Haack reaction (using POCl₃/DMF) is employed to introduce the aldehyde group onto the furan ring . Starting with 2,4-dimethylphenylboronic acid, a Suzuki-Miyaura coupling or Friedel-Crafts alkylation may precede formylation. Optimization of temperature (e.g., 0–5°C for electrophilic substitution) and stoichiometric ratios (e.g., 1.2 equivalents of DMF in POCl₃) is critical to minimize side reactions like over-oxidation .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For furan derivatives, SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and torsion angles . Complementary techniques include:

- NMR : and NMR to confirm substituent positions (e.g., aldehyde proton at δ 9.6–10.2 ppm) .

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Q. What thermodynamic properties (e.g., enthalpy of formation) are reported for similar furan carbaldehydes?

- Methodological Answer : Combustion calorimetry (e.g., using a B-08-MA bomb calorimeter) measures ∆cH° values. For 5-(nitrophenyl)furan-2-carbaldehydes, experimental ∆fH°(cr) ranges from -250 to -280 kJ/mol, with deviations <5% from Benson group-additivity calculations . These data guide stability assessments and reaction feasibility studies.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational thermodynamic data for this compound?

- Methodological Answer : Discrepancies often arise from neglecting crystal packing effects in DFT calculations. To address this:

- Perform periodic DFT simulations (e.g., using VASP) incorporating van der Waals corrections.

- Compare experimental combustion energies (e.g., -4520 ± 15 kJ/mol for 5-(4-nitrophenyl) derivatives ) with CBS-QB3-level gas-phase computations. Adjust for lattice energy using the Born-Haber cycle .

Q. What computational strategies predict the electronic effects of 2,4-dimethylphenyl substitution on furan reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models frontier molecular orbitals. The methyl groups’ electron-donating effects raise the HOMO energy of the furan ring, increasing susceptibility to electrophilic attack at the 5-position. NBO analysis quantifies hyperconjugative interactions (e.g., σ(C-H) → π*(furan)) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodological Answer : Poor crystal growth due to flexible dimethylphenyl groups is common. Strategies include:

- Co-crystallization : Use halogen-bond donors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize packing.

- Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts. SHELXL refinement with TWIN/BASF commands resolves twinning .

Q. How does substituent position (2,4-dimethyl vs. 3,5-bis(trifluoromethyl)) impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Comparative SAR studies for antifungal activity show:

- 2,4-Dimethylphenyl : Enhances lipophilicity (logP ~3.2), improving membrane penetration.

- 3,5-Bis(trifluoromethyl) : Electron-withdrawing groups increase electrophilicity, boosting covalent binding to target enzymes (IC₅₀ reduced by 40% vs. methyl-substituted analogs) .

- Assay Design : Use microbroth dilution (CLSI M38) for MIC determination against Candida albicans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.